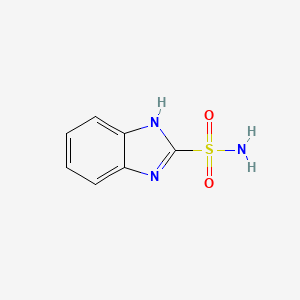

1h-Bencimidazol-2-sulfonamida

Descripción general

Descripción

1h-Benzimidazole-2-sulfonamide is a useful research compound. Its molecular formula is C7H7N3O2S and its molecular weight is 197.22 g/mol. The purity is usually 95%.

The exact mass of the compound 1h-Benzimidazole-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1h-Benzimidazole-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Benzimidazole-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

1h-Bencimidazol-2-sulfonamida: los derivados se han estudiado ampliamente por sus propiedades antimicrobianas. Estos compuestos han demostrado eficacia contra una amplia gama de bacterias y hongos, lo que los convierte en valiosos para el desarrollo de nuevos antibióticos. El mecanismo de acción a menudo implica la interrupción de la síntesis de la pared celular microbiana o la función de las proteínas, lo que lleva a la muerte del patógeno .

Agentes Anticancerígenos

El núcleo de benzimidazol es una característica común en muchos fármacos anticancerígenos. La investigación ha indicado que This compound puede actuar como un potente inhibidor del crecimiento de las células cancerosas. Puede funcionar interfiriendo con la replicación del ADN o induciendo la apoptosis en las células cancerosas. Esto lo convierte en un candidato prometedor para su inclusión en los regímenes quimioterapéuticos .

Aplicaciones Antivirales

Los derivados de benzimidazol han demostrado potencial como agentes antivirales. Pueden inhibir la replicación de varios virus, incluidos los que causan enfermedades graves en los humanosThis compound puede dirigirse a las enzimas virales o los procesos esenciales para la replicación viral, evitando así la propagación del virus dentro del huésped .

Terapéutica Cardiovascular

Se ha encontrado que algunos derivados de benzimidazol poseen propiedades cardiovasculares, como los efectos antihipertensivos. Pueden modular la presión arterial al afectar el sistema renina-angiotensina o al actuar como bloqueadores de los canales de calcio. Esto abre posibilidades para que This compound se utilice en el tratamiento de la hipertensión y otros trastornos cardiovasculares .

Aplicaciones Neurológicas

En el campo de la neurología, los compuestos de benzimidazol se han explorado por su potencial para tratar enfermedades neurodegenerativas. Pueden ofrecer efectos neuroprotectores o modular los sistemas de neurotransmisores, lo que podría ser beneficioso en condiciones como la enfermedad de Alzheimer o la enfermedad de Parkinson. El papel de This compound en tales aplicaciones es un área de investigación activa .

Tratamientos Antiparasitarios

La actividad antiparasitaria de los compuestos de benzimidazol está bien documentada, especialmente en el tratamiento de las infecciones por helmintos. Pueden interferir con el metabolismo energético de los parásitos, lo que lleva a su eliminaciónThis compound los derivados podrían desarrollarse en medicamentos antiparasitarios efectivos con actividad de amplio espectro .

Inhibición de la Corrosión

Curiosamente, los derivados de benzimidazol también se han utilizado como inhibidores de la corrosión para metales y aleaciones. Forman una capa protectora en la superficie del metal, evitando el daño oxidativo. La aplicación de This compound en este campo podría ser significativa para las industrias que buscan extender la vida útil de sus componentes metálicos .

Mecanismo De Acción

Target of Action

1H-Benzimidazole-2-sulfonamide, a derivative of benzimidazole, primarily targets the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in Salmonella typhimurium . The compound may also interact with other targets, such as fibroblast growth receptor 3 (FGFR3) and EGFR receptor, which play crucial roles in cell proliferation and survival .

Mode of Action

It is believed to inhibit the activity of its target enzymes, thereby disrupting the normal functioning of the cell . The compound’s interaction with its targets may lead to changes in cellular processes, potentially leading to cell death .

Biochemical Pathways

1H-Benzimidazole-2-sulfonamide may affect various biochemical pathways. For instance, it can react with various free radicals, such as ˙OCH3, ˙OOH, and ˙OOCH3, through several possible reaction pathways, including HAT in nonpolar medium, SPLET in polar medium, and RAF in both media . This suggests that the compound may have antioxidant properties and could potentially protect cells from oxidative stress .

Pharmacokinetics

In silico admet prediction studies suggest that the compound is nonmutagenic and noncarcinogenic

Result of Action

The molecular and cellular effects of 1H-Benzimidazole-2-sulfonamide’s action are largely dependent on its interaction with its targets. By inhibiting the activity of its target enzymes, the compound may disrupt cellular processes, potentially leading to cell death . Furthermore, its potential antioxidant properties could protect cells from oxidative stress .

Action Environment

The action, efficacy, and stability of 1H-Benzimidazole-2-sulfonamide can be influenced by various environmental factors. For instance, the compound’s antimicrobial and antifungal activities may be affected by the presence of other microbial species . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals .

Análisis Bioquímico

Biochemical Properties

1h-Benzimidazole-2-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit carbonic anhydrase enzymes, which are involved in regulating pH and ion balance in tissues . Additionally, 1h-Benzimidazole-2-sulfonamide can bind to DNA, affecting its replication and transcription processes . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.

Cellular Effects

The effects of 1h-Benzimidazole-2-sulfonamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the p53 signaling pathway . Furthermore, 1h-Benzimidazole-2-sulfonamide can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . These cellular effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 1h-Benzimidazole-2-sulfonamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and DNA, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound inhibits the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, 1h-Benzimidazole-2-sulfonamide can intercalate into DNA, disrupting its structure and function . These molecular interactions are critical for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The effects of 1h-Benzimidazole-2-sulfonamide change over time in laboratory settings. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for determining the optimal duration and frequency of treatment with 1h-Benzimidazole-2-sulfonamide.

Dosage Effects in Animal Models

The effects of 1h-Benzimidazole-2-sulfonamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, 1h-Benzimidazole-2-sulfonamide can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the appropriate therapeutic window for the compound.

Metabolic Pathways

1h-Benzimidazole-2-sulfonamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can then be further processed by phase II metabolic enzymes, such as glucuronosyltransferases, leading to their excretion from the body . The involvement of 1h-Benzimidazole-2-sulfonamide in these metabolic pathways can affect its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 1h-Benzimidazole-2-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into target cells . Once inside the cells, 1h-Benzimidazole-2-sulfonamide can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics.

Subcellular Localization

The subcellular localization of 1h-Benzimidazole-2-sulfonamide affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . For instance, 1h-Benzimidazole-2-sulfonamide has been shown to accumulate in the nucleus, where it can interact with DNA and influence gene expression . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.

Propiedades

IUPAC Name |

1H-benzimidazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGHQBXKSHAQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281362 | |

| Record name | 1h-benzimidazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5435-31-4 | |

| Record name | 2-Benzimidazolesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-benzimidazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)

![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)